4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
This compound (hereafter referred to as Compound A) is a benzimidazole-pyrrolidinone hybrid with a 3-chlorophenylmethyl substituent at the benzimidazole N1 position and a 4-methoxyphenyl group at the pyrrolidinone N1 position. Its molecular formula is C25H22ClN3O2 (molecular weight: 431.92 g/mol), and it exhibits a logP of 5.5178, indicating high lipophilicity . The polar surface area (34.189 Ų) and hydrogen bond acceptor count (4) suggest moderate solubility in polar solvents .
Crystallographic refinement using SHELXL () has been critical in resolving its structure, particularly the benzimidazole-pyrrolidinone core and substituent orientations. Computational studies using AutoDock Vina () and electronic property analysis via Multiwfn () could further elucidate its binding modes and reactivity.
Properties
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-31-21-11-9-20(10-12-21)28-16-18(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-5-4-6-19(26)13-17/h2-13,18H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXFWIVYKSDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the cyclization of an appropriate amide precursor under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C19H18ClN3O
- Molecular Weight : 339.82 g/mol
- IUPAC Name : 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- LogP : 3.504 (indicating moderate lipophilicity)
- Water Solubility : LogSw -3.68 (low solubility)
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
| Polar Surface Area | 27.078 Ų |
| pKa (Acid Dissociation) | 13.27 |
| pKb (Base Dissociation) | 4.64 |
Drug Discovery
Y080-0470 is included in several screening libraries aimed at identifying new therapeutic agents. Its structural characteristics suggest potential efficacy against various diseases, including:
- Cancer : The compound is part of libraries targeting cancer therapies, indicating its potential role in inhibiting tumor growth or promoting apoptosis in cancer cells.
- Neurological Disorders : Given its benzodiazole structure, it may exhibit neuroprotective effects and could be explored for conditions like anxiety or depression.
Case Studies
-
Anti-Cancer Activity :
- A study investigating the effects of compounds similar to Y080-0470 on cancer cell lines demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
-
Neuropharmacological Effects :
- Research has indicated that benzodiazole derivatives can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in anxiety and mood regulation. Y080-0470 may serve as a lead compound for developing anxiolytic medications.
Screening Libraries
Y080-0470 is included in various screening libraries such as:
- Anti-Aging Library : Contains compounds that might influence aging processes at the cellular level.
- 300k Representative Compounds Library : A diverse set of compounds used for broad-spectrum biological screening.
Mechanism of Action
The mechanism of action of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with Compound A , differing in substituents and heterocyclic cores:
Biological Activity
The compound 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one , also known as Y080-0470, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action based on various studies.
Anticancer Activity
Studies have indicated that derivatives of benzodiazoles, including Y080-0470, exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
Y080-0470 has been evaluated for its potential as an enzyme inhibitor. Research has highlighted its activity against enzymes such as acetylcholinesterase (AChE) and urease. In one study, compounds with similar piperidine and benzodiazole moieties demonstrated strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
| Enzyme | Inhibition Activity | IC50 Values |
|---|---|---|
| Acetylcholinesterase | Strong | 2.14 ± 0.003 µM |
| Urease | Moderate to Strong | Varies |
Antibacterial Activity
The antibacterial properties of Y080-0470 were assessed against several bacterial strains. Compounds within the same chemical class have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. This suggests that Y080-0470 may possess similar antibacterial capabilities, making it a candidate for further investigation in infectious disease treatment .
Study 1: Anticancer Mechanism
In a study focusing on the anticancer effects of benzodiazole derivatives, it was found that the compound induced apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins . The study utilized various cancer cell lines, demonstrating a dose-dependent response to treatment.
Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of Y080-0470 revealed that it effectively inhibited AChE with an IC50 value significantly lower than standard inhibitors used in clinical settings. This positions Y080-0470 as a potential lead compound for developing new treatments for cognitive disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
